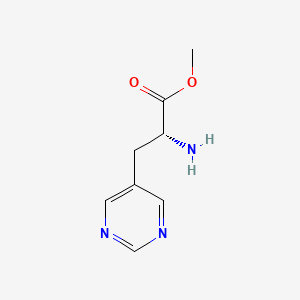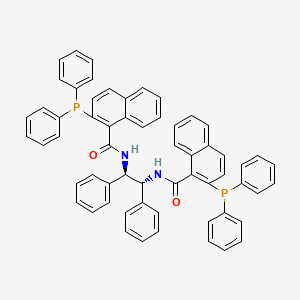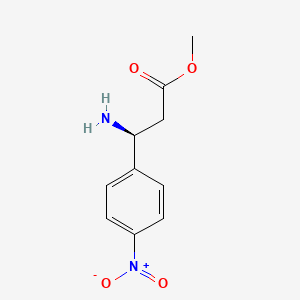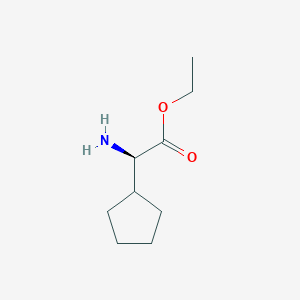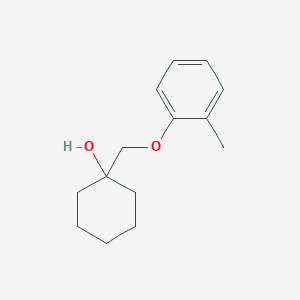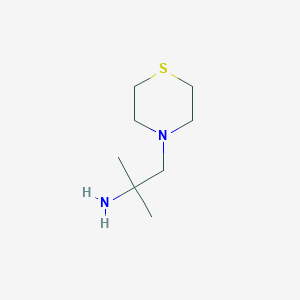
2-Methyl-1-thiomorpholinopropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-thiomorpholinopropan-2-amine is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-thiomorpholinopropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-propanol with thiomorpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
2-Methyl-1-thiomorpholinopropan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the molecule, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions and result in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or thiols.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, with common reagents including alkyl halides and acyl chlorides. These reactions can be catalyzed by acids or bases and result in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols. Substitution reactions can lead to a wide range of substituted thiomorpholine derivatives.
科学研究应用
2-Methyl-1-thiomorpholinopropan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its use as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-1-thiomorpholinopropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This mechanism is of interest in the development of treatments for neurological disorders such as depression and Parkinson’s disease.
相似化合物的比较
2-Methyl-1-thiomorpholinopropan-2-amine can be compared with other similar compounds, such as:
Thiomorpholine: The parent compound, which lacks the methyl and propan-2-amine substituents. Thiomorpholine is a simpler molecule with different chemical properties and reactivity.
2-Methylthiomorpholine: A related compound with a methyl group on the thiomorpholine ring. This compound has similar but distinct chemical properties compared to this compound.
1-Thiomorpholinopropan-2-amine: A compound with a propan-2-amine substituent but lacking the methyl group. This compound may have different reactivity and applications compared to this compound.
属性
分子式 |
C8H18N2S |
|---|---|
分子量 |
174.31 g/mol |
IUPAC 名称 |
2-methyl-1-thiomorpholin-4-ylpropan-2-amine |
InChI |
InChI=1S/C8H18N2S/c1-8(2,9)7-10-3-5-11-6-4-10/h3-7,9H2,1-2H3 |
InChI 键 |
MBGLATKUTCJCJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1CCSCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


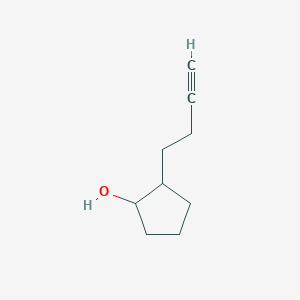
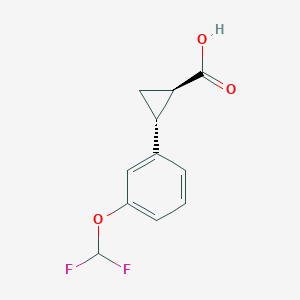
![5-(Cyclopropylmethyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13330948.png)
![tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13330955.png)
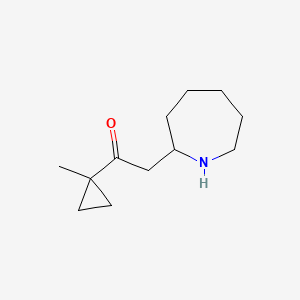
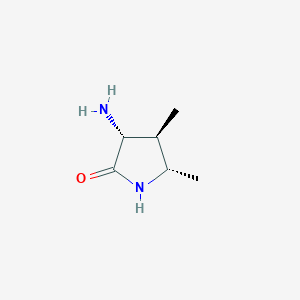
![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
![2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13330994.png)
